molecular formula C5H5ClN2O B2937090 3-Cyanoazetidine-1-carbonyl chloride CAS No. 1334511-73-7

3-Cyanoazetidine-1-carbonyl chloride

Cat. No.: B2937090
CAS No.: 1334511-73-7
M. Wt: 144.56
InChI Key: PVSXFUFHXDNIOG-UHFFFAOYSA-N
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Description

3-Cyanoazetidine-1-carbonyl chloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. The presence of both cyano and carbonyl chloride functional groups makes it a versatile intermediate for the synthesis of various biologically active molecules and complex organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanoazetidine-1-carbonyl chloride typically involves the reaction of azetidine derivatives with cyanogen chloride or similar reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions: 3-Cyanoazetidine-1-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Electrophiles: Alkyl halides, acyl halides

    Catalysts: Lewis acids, transition metal catalysts

Major Products Formed:

  • Amides, esters, thioesters
  • Imines, nitriles
  • Heterocyclic compounds

Mechanism of Action

The mechanism of action of 3-Cyanoazetidine-1-carbonyl chloride is primarily driven by its reactive functional groups. The carbonyl chloride group can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of stable adducts. The cyano group can participate in various addition and substitution reactions, facilitating the formation of diverse chemical structures. These reactive sites enable the compound to interact with specific molecular targets and pathways, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

  • Azetidine-3-carboxylic acid
  • 3-Haloazetidines
  • Aziridines

Comparison: 3-Cyanoazetidine-1-carbonyl chloride is unique due to the presence of both cyano and carbonyl chloride functional groups, which impart distinct reactivity compared to other azetidine derivatives. While azetidine-3-carboxylic acid and 3-haloazetidines are valuable intermediates in organic synthesis, the dual functionality of this compound allows for more diverse chemical transformations and applications .

Properties

IUPAC Name

3-cyanoazetidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5(9)8-2-4(1-7)3-8/h4H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSXFUFHXDNIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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